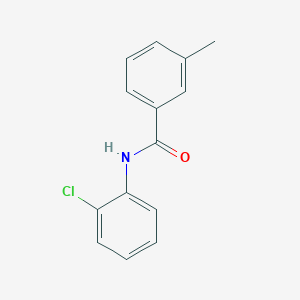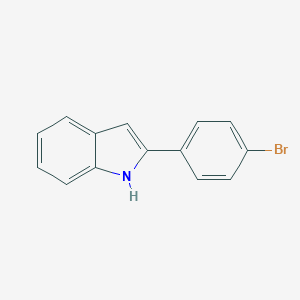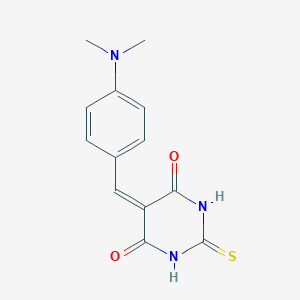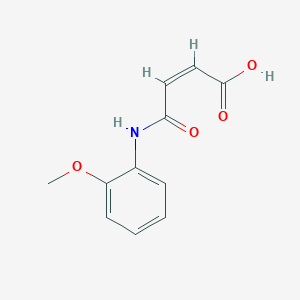
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid, also known as MOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOBA belongs to the class of enaminones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play a role in various biological processes. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of using 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid in lab experiments is its high yield and cost-effectiveness. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid. One area of interest is the development of novel 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid-based materials with unique properties, such as high conductivity or selective adsorption. Another area of interest is the exploration of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid and its effects on various biological processes.
合成法
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can be synthesized via a multi-step reaction process that involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation. The yield of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid obtained from this method is high, making it a cost-effective approach for producing the compound.
科学的研究の応用
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been used as a plant growth regulator to enhance crop yields. In material science, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
31460-26-1 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- |
InChIキー |
HGLMERMZXFKZOL-SREVYHEPSA-N |
異性体SMILES |
COC1=CC=CC=C1NC(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
正規SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
その他のCAS番号 |
31460-26-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)


![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
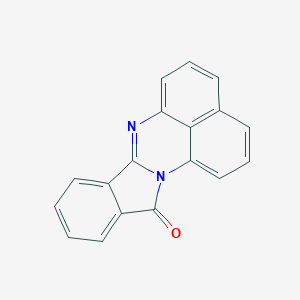
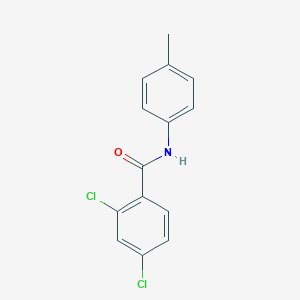
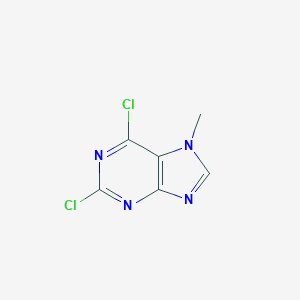
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
